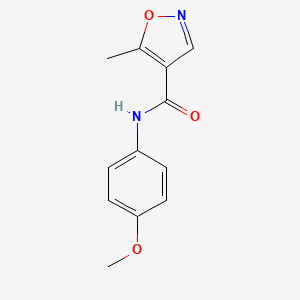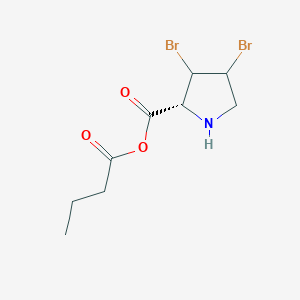
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is a complex organic compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride typically involves the bromination of pyrrolidine derivatives followed by the introduction of the butyric anhydride group. One common method involves the use of N-bromosuccinimide (NBS) as a brominating agent under mild conditions to achieve selective bromination at the 3 and 4 positions of the pyrrolidine ring. The resulting dibromopyrrolidine is then reacted with butyric anhydride in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of less toxic reagents and solvents, can be applied to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated or partially debrominated products.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites, leading to the formation of various substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxo, debrominated, and substituted pyrrolidine derivatives, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of fine chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride involves its interaction with specific molecular targets and pathways. The bromine atoms and the butyric anhydride moiety play crucial roles in its reactivity and biological activity. The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler derivative with a five-membered lactam ring, known for its biological activities.
3-Iodopyrroles: Compounds with similar structural motifs but with iodine instead of bromine, used in the synthesis of drugs and fine chemicals.
Uniqueness
(2R)-3,4-Dibromopyrrolidine-2-carboxylic butyric anhydride is unique due to the presence of two bromine atoms and the butyric anhydride group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H13Br2NO3 |
|---|---|
Peso molecular |
343.01 g/mol |
Nombre IUPAC |
butanoyl (2R)-3,4-dibromopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H13Br2NO3/c1-2-3-6(13)15-9(14)8-7(11)5(10)4-12-8/h5,7-8,12H,2-4H2,1H3/t5?,7?,8-/m0/s1 |
Clave InChI |
KJSXVOFNXSFGKX-PSZVVPIUSA-N |
SMILES isomérico |
CCCC(=O)OC(=O)[C@@H]1C(C(CN1)Br)Br |
SMILES canónico |
CCCC(=O)OC(=O)C1C(C(CN1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-4-[2-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B12880067.png)
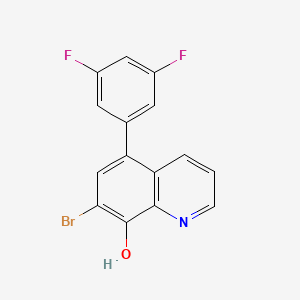
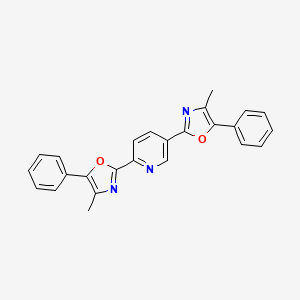

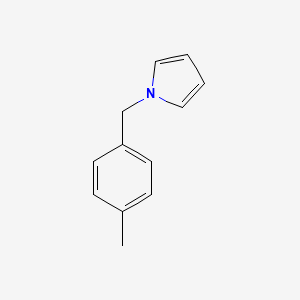

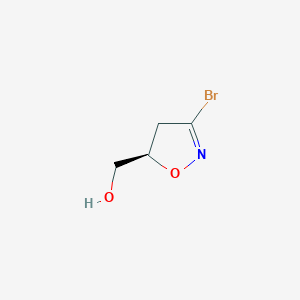
![5-Hydroxy-4-{3-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12880119.png)

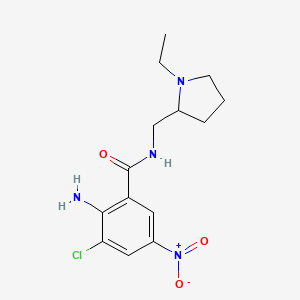
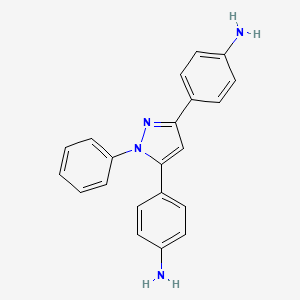
![2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole](/img/structure/B12880141.png)

